Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-
Description
Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- is a structurally complex organic compound characterized by a benzoic acid core substituted with a sulfonamide group linked to a 3-(2-carboxyethenyl)phenyl moiety.
Properties
IUPAC Name |
4-[[3-[(E)-2-carboxyethenyl]phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c18-15(19)9-4-11-2-1-3-13(10-11)17-24(22,23)14-7-5-12(6-8-14)16(20)21/h1-10,17H,(H,18,19)(H,20,21)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHYYJZTGONLCZ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The carboxyethenyl group may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Key Structural Features :
- Benzoic acid backbone : Provides a rigid aromatic framework.
- Sulfonamide bridge (-SO₂-NH-) : Enhances hydrogen-bonding capacity and solubility.
- 3-(2-Carboxyethenyl)phenyl group : Introduces conjugated double bonds and additional carboxylic acid functionality, which may influence reactivity and binding affinity.
Comparison with Similar Compounds
To contextualize the unique attributes of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-, we compare it with structurally related sulfonamide and benzoic acid derivatives. Below is a detailed analysis supported by data tables and research findings.
Structural and Functional Group Comparison
| Compound Name | Structural Features | Key Functional Groups | Biological Activities | Reference |
|---|---|---|---|---|
| Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- | Benzoic acid, sulfonamide, carboxyethenyl | -SO₂-NH-, -COOH, conjugated ethenyl | Potential enzyme inhibition (theoretical) | |
| 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | Trifluoromethyl, benzyl | -SO₂-NH-, -CF₃, benzyl | Anti-inflammatory, anticancer (experimental) | |
| 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid | Trifluoromethyl, sulfonamide | -SO₂-NH-, -CF₃ | Enhanced lipophilicity, enzyme inhibition | |
| 4-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid | Chlorophenyl, carbamoyl | -SO₂-NH-, -CONH- | Antimicrobial, solubility-enhanced | |
| Sulfanilamide | Simple sulfonamide | -SO₂-NH₂ | Broad-spectrum antibacterial |
Key Differentiators
Carboxyethenyl Group : The presence of a conjugated carboxyethenyl group in the target compound distinguishes it from analogs like sulfanilamide or trifluoromethyl-substituted derivatives. This group may improve π-π stacking interactions in biological systems and enhance solubility in aqueous environments .
Dual Acidic Moieties : Unlike simpler sulfonamides (e.g., sulfanilamide), this compound contains both a carboxylic acid (-COOH) and a sulfonamide group, enabling diverse binding modes in biochemical assays .
For example: The trifluoromethyl group in 3-{benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid confers strong anti-inflammatory effects by modulating COX-2 pathways . The chlorophenyl carbamoyl group in 4-[[3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid enhances antimicrobial activity against Gram-positive bacteria .
Physicochemical Properties
| Property | Target Compound | 3-{Benzyl[3-(Trifluoromethyl)Phenyl]Sulfamoyl}Benzoic Acid | Sulfanilamide |
|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | 425.42 g/mol | 172.20 g/mol |
| Solubility (Water) | High (due to -COOH and -SO₂-NH-) | Moderate (lipophilic CF₃ reduces solubility) | High |
| LogP | ~1.5 (predicted) | 3.2 | 0.9 |
| Key Applications | Theoretical enzyme inhibition | Anti-inflammatory drug candidate | Antibacterial agent |
Research Findings and Implications
Drug Design Relevance : The structural complexity of this compound makes it a candidate for targeted drug delivery systems, particularly in oncology or infectious diseases, where sulfonamide derivatives are well-established .
Synthetic Challenges : The carboxyethenyl group may introduce instability under acidic conditions, necessitating optimized synthesis protocols to prevent hydrolysis .
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- , exploring its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₄H₁₁N₁O₆S
- Molecular Weight : 315.31 g/mol
- CAS Number : 5005984
- LogP : 1.51
- Melting Point : Approximately 289-293 °C
The compound features a sulfonamide group, which is known for enhancing solubility and bioactivity in various biological systems. The presence of the carboxyethenyl group contributes to its potential reactivity and interaction with biological targets.
Biological Activity
The biological activity of Benzoic acid derivatives is often linked to their ability to interact with specific enzymes and receptors. The compound has been studied for its potential roles in:
-
Antimicrobial Activity :
- Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfonamide moiety may enhance this activity by interfering with bacterial folate synthesis.
-
Anticancer Properties :
- Research has shown that compounds similar to Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- can induce apoptosis in cancer cells. This effect is often mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
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Enzyme Inhibition :
- The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways that are crucial for cancer cell survival. For example, studies have demonstrated that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that derivatives with sulfonamide groups showed enhanced activity compared to their non-sulfonated counterparts, suggesting a structure-activity relationship (SAR) where the sulfonamide moiety plays a crucial role in efficacy .
Case Study 2: Anticancer Activity
In a study focusing on cancer cell lines, Benzoic acid derivatives were tested for their ability to induce apoptosis. The results showed that compounds with similar structural features to Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- significantly reduced cell viability in breast cancer cell lines by activating caspase pathways .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
